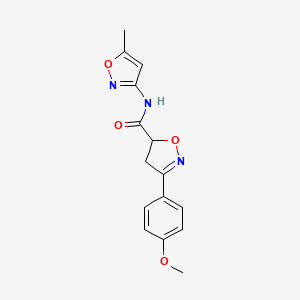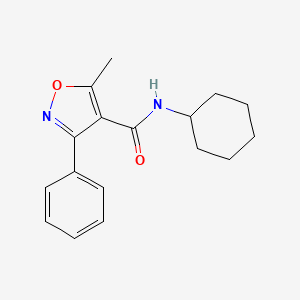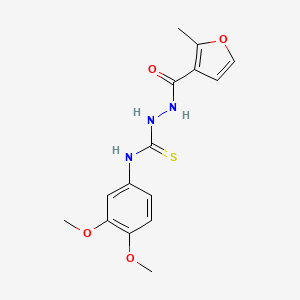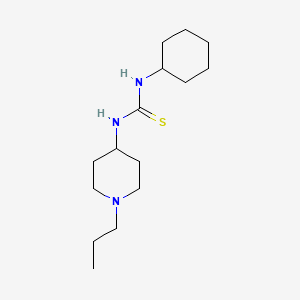
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as MMPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), a member of the G protein-coupled receptor family that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves the selective antagonism of mGluR7, which is primarily expressed in the presynaptic terminals of glutamatergic neurons. By blocking the activation of mGluR7, this compound increases the release of glutamate and enhances synaptic plasticity and transmission, leading to improved cognitive function and reduced anxiety and depression symptoms.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of glutamate release, synaptic plasticity, and neuroinflammation. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and increase the levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and plasticity.
実験室実験の利点と制限
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for use in laboratory experiments, including its high selectivity and potency for mGluR7, as well as its ability to cross the blood-brain barrier and exert effects in the central nervous system. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects on other glutamate receptor subtypes.
将来の方向性
There are several potential future directions for research on 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide and its therapeutic applications. These include the development of more potent and selective mGluR7 antagonists, the investigation of the potential synergistic effects of this compound with other drugs or therapies, and the exploration of the mechanisms underlying the effects of this compound on neuroinflammation and BDNF expression. Additionally, further studies are needed to explore the potential clinical applications of this compound in various neurological and psychiatric disorders.
合成法
The synthesis of 3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide involves several steps, including the condensation of 4-methoxybenzaldehyde and 5-methyl-3-isoxazolecarboxylic acid, followed by reduction of the resulting intermediate and subsequent reaction with 4,5-dihydroisoxazole-5-carbonyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
3-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR7 by this compound has been shown to modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-7-14(18-21-9)16-15(19)13-8-12(17-22-13)10-3-5-11(20-2)6-4-10/h3-7,13H,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPCNKDZWHKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)

![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)



![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)

![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)